Diacerein vs. Celecoxib: Comparable Analgesic Efficacy in the 6-Month DISSCO Trial
In a large, 6-month, international, multicentre, double-blind, randomized study (DISSCO trial), Diacerein (50 mg twice daily) demonstrated comparable efficacy to the selective COX-2 inhibitor celecoxib (200 mg once daily) in reducing pain in patients with symptomatic knee osteoarthritis [1].
| Evidence Dimension | Reduction in WOMAC Pain Subscale Score (0-100 mm VAS) |
|---|---|
| Target Compound Data | Diacerein: -19.3 mm |
| Comparator Or Baseline | Celecoxib: -20.4 mm |
| Quantified Difference | Difference of -1.1 mm (95% CI -5.3 to 3.1), which was not statistically significant (p=0.60). |
| Conditions | 6-month randomized controlled trial in 380 patients with symptomatic knee osteoarthritis (Kellgren-Lawrence grade 2-3). |
Why This Matters
This provides procurement-level evidence that Diacerein is a scientifically valid, non-inferior analgesic alternative to a leading branded NSAID, enabling cost-effective substitution strategies in formularies without sacrificing pain control.
- [1] Pelletier, J. P., Raynauld, J. P., Dorais, M., Bessette, L., Dokoupilova, E., Morin, F., & DISSCO Trial Group. (2020). An international, multicentre, double-blind, randomized study (DISSCO): effect of diacerein vs celecoxib on symptoms in knee osteoarthritis. Rheumatology, 59(12), 3856-3865. View Source
